molecular formula C10H6F2N2O B6646626 4-Fluoro-6-(4-fluorophenoxy)pyrimidine

4-Fluoro-6-(4-fluorophenoxy)pyrimidine

Cat. No. B6646626
M. Wt: 208.16 g/mol
InChI Key: HLIBFDAYWGSVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-6-(4-fluorophenoxy)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring with a fluorine atom and a 4-fluorophenoxy group attached to it.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(4-fluorophenoxy)pyrimidine is not fully understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects:
Studies have shown that 4-Fluoro-6-(4-fluorophenoxy)pyrimidine has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Fluoro-6-(4-fluorophenoxy)pyrimidine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. The compound also has potential applications in various scientific fields, as discussed earlier. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-Fluoro-6-(4-fluorophenoxy)pyrimidine. One potential direction is the development of more potent and selective inhibitors of specific enzymes and proteins. Another direction is the study of the compound's potential as a treatment for various diseases, including cancer, inflammation, and bacterial infections. Further research is also needed to understand the compound's mechanism of action and potential side effects.
Conclusion:
In conclusion, 4-Fluoro-6-(4-fluorophenoxy)pyrimidine is a heterocyclic compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been studied as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. The compound's mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While the compound has potential advantages for laboratory experiments, its potential toxicity may limit its use in certain experiments. Further research is needed to fully understand the compound's potential and limitations.

Synthesis Methods

The synthesis of 4-Fluoro-6-(4-fluorophenoxy)pyrimidine involves the reaction between 4-fluorophenol and ethyl 4,6-dichloro-2-fluoropyrimidine-5-carboxylate in the presence of a base such as potassium carbonate. The reaction leads to the formation of 4-Fluoro-6-(4-fluorophenoxy)pyrimidine as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-Fluoro-6-(4-fluorophenoxy)pyrimidine has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. The compound has also been used as a molecular probe to study the binding interactions between proteins and ligands.

properties

IUPAC Name

4-fluoro-6-(4-fluorophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIBFDAYWGSVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-(4-fluorophenoxy)pyrimidine

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